Ortho-Methoxy vs. Para-Methoxy Isomer: Conformational and Physicochemical Differentiation
The target compound positions the methoxy substituent at the ortho position of the benzyl ring, whereas the closest commercially available analog, N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2548998-99-6), carries the methoxy at the para position . The ortho-methoxy group introduces intramolecular steric constraint that restricts rotation around the benzyl C–N bond, potentially pre-organizing the bioactive conformation for kinase hinge-region binding [1]. Additionally, the target compound carries a 6-methyl group on the pyrimidine ring (absent in the para-methoxy analog), increasing molecular weight from 261.34 to 275.37 g/mol and altering lipophilicity. This dual differentiation—positional methoxy isomerism plus 6-methyl presence—is a combinatorial effect that cannot be achieved by either feature alone.
| Evidence Dimension | Molecular weight and substitution pattern (ortho-methoxy + 6-methyl vs. para-methoxy + 6-H) |
|---|---|
| Target Compound Data | MW 275.37 g/mol; C14H17N3OS; ortho-OCH3 on benzyl; 6-CH3 on pyrimidine; 2-SCH3 |
| Comparator Or Baseline | N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2548998-99-6): MW 261.34 g/mol; C13H15N3OS; para-OCH3; no 6-CH3; 2-SCH3 |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional CH2 group from 6-methyl); methoxy position shift from para to ortho alters hydrogen-bond acceptor geometry |
| Conditions | Structural comparison based on published molecular formulas and IUPAC names from vendor technical datasheets |
Why This Matters
For procurement decisions, the ortho-methoxy/6-methyl combination is structurally distinct from any single commercially available analog and cannot be obtained by simple substitution, making the target compound the only source of this specific pharmacophoric arrangement.
- [1] Ghose, A. K.; Herbertz, T.; Hudkins, R. L.; Dorsey, B. D.; Mallamo, J. P. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chem. Neurosci. 2012, 3 (1), 50–68. https://doi.org/10.1021/cn200100h View Source
